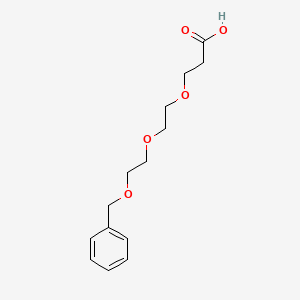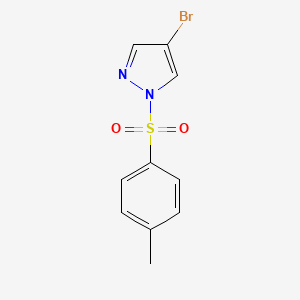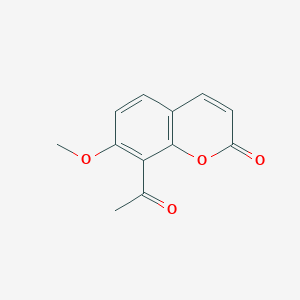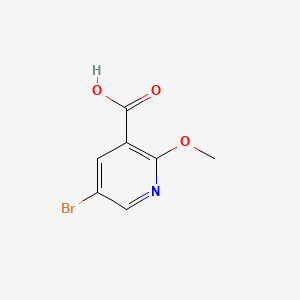
5-Bromo-2-methoxynicotinic acid
Descripción general
Descripción
5-Bromo-2-methoxynicotinic acid is a chemical compound that is part of a broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the methoxy group on the pyridine ring makes it a versatile building block for various chemical reactions.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in various studies. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid was investigated, highlighting the potential for mild reaction conditions without the need for hazardous solvents or catalysts . Another study described a large-scale preparation method for 5-bromo-2-hydroxynicotinic acid, which avoids the use of elemental bromine by using sodium hypobromite, indicating a safer and more efficient synthesis approach . Although these methods do not directly describe the synthesis of 5-bromo-2-methoxynicotinic acid, they provide insights into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-bromo-2-methoxynicotinic acid would consist of a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. The presence of these functional groups is expected to influence the reactivity and interaction of the molecule with other chemical species. The studies provided do not directly analyze the molecular structure of 5-bromo-2-methoxynicotinic acid but do involve compounds with similar structural features, which can be informative for understanding its chemical behavior .
Chemical Reactions Analysis
The chemical reactivity of brominated pyridines is well-documented, with bromine serving as a good leaving group in nucleophilic substitution reactions. For example, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved multiple steps including methoxylation, oxidation, and bromination, demonstrating the complex reactions that these molecules can undergo . These reactions are relevant to the analysis of 5-bromo-2-methoxynicotinic acid as they provide a basis for understanding how the bromine and methoxy groups can participate in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxynicotinic acid would be influenced by its functional groups. The bromine atom would increase the molecular weight and could affect the boiling and melting points of the compound. The methoxy group could impact the solubility of the compound in organic solvents. While the provided papers do not directly report the physical and chemical properties of 5-bromo-2-methoxynicotinic acid, they do offer information on similar compounds that can be used to infer its properties. For instance, the synthesis of an intermediate of naproxen, which involves bromination and acylation steps, suggests that these compounds are likely to have high reactivity and potentially good yields under optimized conditions .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
5-Bromo-2-methoxynicotinic acid is used as a versatile building block in organic synthesis. Its unique combination of functional groups, including a bromine atom, a methoxy group, and a carboxylic acid group, allows for diverse chemical transformations.
Methods of Application or Experimental Procedures
Researchers have utilized it in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. These are important scaffolds in drug discovery and material science.
Results or Outcomes
The results of these syntheses are new compounds that can be used in further research and development in the fields of drug discovery and material science.
2. Medicinal Chemistry
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Due to its structural similarity to nicotinic acid, 5-bromo-2-methoxynicotinic acid has been explored for its potential medicinal properties.
Methods of Application or Experimental Procedures
Studies have investigated its activity as an inhibitor of enzymes involved in various disease processes. These include Histamine N-methyltransferase (HNMT), an enzyme that plays a role in the breakdown of histamine, a molecule involved in allergic reactions and inflammation. Another enzyme is Fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, naturally occurring signaling molecules in the body.
Results or Outcomes
Inhibition of HNMT has been proposed as a potential therapeutic strategy for allergic diseases. Inhibition of FAAH has been shown to have potential in treating pain, anxiety, and other conditions.
3. Proteomics Research
Specific Scientific Field
This application falls under the field of Proteomics , the large-scale study of proteins .
Summary of the Application
5-Bromo-2-methoxynicotinic acid is used as a specialty product in proteomics research . Proteomics is a complex field that involves the study of all the proteins produced by an organism, tissue, or cell .
Results or Outcomes
The results of these studies can lead to a better understanding of the role of proteins in biological processes and diseases .
4. Diabetes Therapy
Specific Scientific Field
This application falls under the field of Pharmacology and Medicine .
Summary of the Application
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 5-Bromo-2-methoxynicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of SGLT2 inhibitors, which are a class of medications used in the treatment of type 2 diabetes . These inhibitors work by preventing the kidneys from reabsorbing glucose, leading to a decrease in blood glucose levels .
Results or Outcomes
The results of these studies could potentially lead to the development of new treatments for diabetes .
Safety And Hazards
5-Bromo-2-methoxynicotinic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxynicotinic acid | |
CAS RN |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

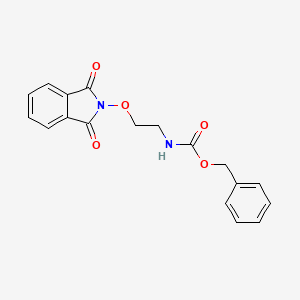
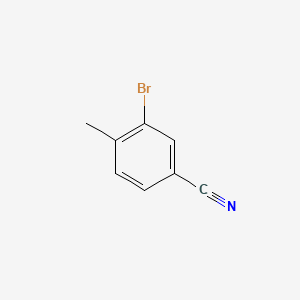
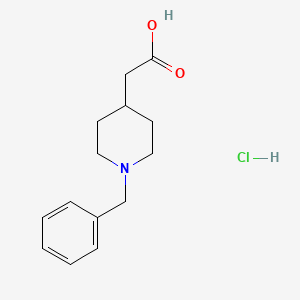
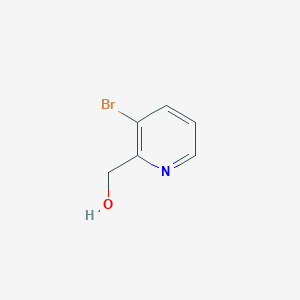
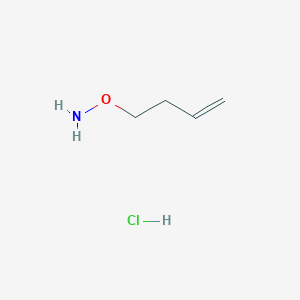
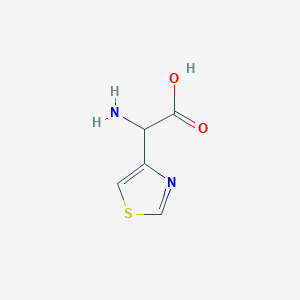
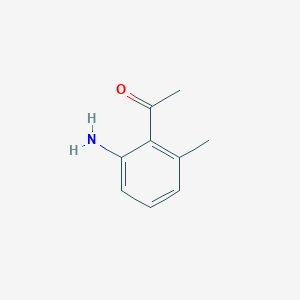
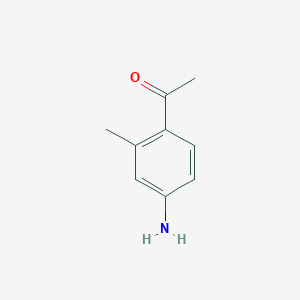
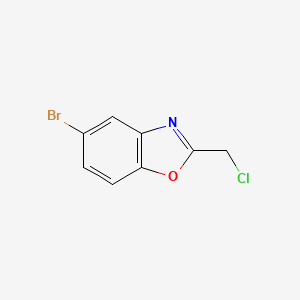
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
